molecular formula C12H8F3NO3 B2829944 Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate CAS No. 1346526-79-1

Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate

Cat. No. B2829944
CAS RN: 1346526-79-1
M. Wt: 271.195
InChI Key: SRNNEIRAZXIFPE-UHFFFAOYSA-N
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Description

“Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate” is a chemical compound with the CAS Number: 1346526-79-1 . It has a molecular weight of 271.2 and its IUPAC name is methyl 4-phenyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylate . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8F3NO3/c1-18-10(17)9-8(7-5-3-2-4-6-7)16-11(19-9)12(13,14)15/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

It is a white to yellow solid and is typically stored at temperatures between 2-8°C . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Synthesis Methods

  • A method for synthesizing 2-phenyl-4,5-substituted oxazoles, including compounds similar to Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate, was developed using copper-catalyzed intramolecular cyclization of functionalized enamides. This approach is efficient and provides a route to introduce diverse functionalities into oxazole compounds (Kumar et al., 2012).
  • A synthesis of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates was reported, demonstrating their potential as anticancer agents against various human cancer cells. This synthesis pathway may be relevant to the modification of compounds like Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate (Pilyo et al., 2020).

Photophysical Studies

  • The photochemistry and vibrational spectra of a closely related compound, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, were studied in low temperature matrices, providing insights into the photophysical properties of these types of compounds (Lopes et al., 2011).

Materials Science Applications

  • Oxazole-4-carboxylate derivatives were synthesized and their photophysical properties were studied, suggesting their potential use as fluorescent probes. This research could guide the development of materials and sensors based on Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate and its derivatives (Ferreira et al., 2010).

Antimicrobial Agents

  • New derivatives of 1,2,3-triazolyl pyrazole, structurally related to Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate, were synthesized and showed promising results as antimicrobial agents. This indicates the potential of oxazole derivatives in pharmaceutical applications (Bhat et al., 2016).

Safety and Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-phenyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-18-10(17)9-8(7-5-3-2-4-6-7)16-11(19-9)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNNEIRAZXIFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(O1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate

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